N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core and a substituted benzene ring. The pyrimidine moiety is substituted with a dimethylamino group at position 4 and a methyl group at position 6, while the benzene sulfonamide component contains methoxy (position 5) and dimethyl (positions 2 and 4) substituents. Such structural features are designed to optimize interactions with biological targets, particularly enzymes or receptors where sulfonamides and pyrimidines are known pharmacophores. The dimethylamino group enhances solubility and electron-donating capacity, while the methoxy group may influence metabolic stability .
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-14-11-15(2)20(13-19(14)30-6)31(28,29)26-18-9-7-17(8-10-18)24-22-23-16(3)12-21(25-22)27(4)5/h7-13,26H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKIMQQQZCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Pyrimidine Precursors
The most widely reported method involves a three-step sequence beginning with the preparation of the pyrimidine core, followed by functionalization and sulfonylation.
Step 1: Synthesis of 4-(Dimethylamino)-6-Methylpyrimidin-2-Amine
The pyrimidine intermediate is synthesized via a condensation reaction between dimethylguanidine hydrochloride and ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 4-(dimethylamino)-6-methylpyrimidin-2-amine with a typical yield of 68–72%.
Step 2: Coupling with 4-Nitroaniline
The pyrimidine amine undergoes nucleophilic aromatic substitution with 4-fluoronitrobenzene in dimethylformamide (DMF) at 110°C for 8 h, catalyzed by cesium carbonate. Reduction of the nitro group to an amine is achieved using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 10 wt%) in ethanol, yielding 4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}aniline (85–89% yield).
Step 3: Sulfonylation with 5-Methoxy-2,4-Dimethylbenzene-1-Sulfonyl Chloride
The final step involves reacting the aniline intermediate with 5-methoxy-2,4-dimethylbenzene-1-sulfonyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds for 4 h, achieving a yield of 76–82%.
Table 1: Stepwise Synthesis Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Dimethylguanidine HCl, ethyl acetoacetate | HCl/EtOH, reflux, 12 h | 68–72% |
| 2 | 4-Fluoronitrobenzene, Cs2CO3 | DMF, 110°C, 8 h → H2/Pd-C | 85–89% |
| 3 | 5-Methoxy-2,4-dimethylbenzene-1-sulfonyl chloride | DCM, 0–5°C, 4 h | 76–82% |
One-Pot Multicomponent Approaches
Recent advancements have enabled a streamlined one-pot method combining Steps 2 and 3. The pyrimidine amine is reacted in situ with 4-fluoro-1-nitrobenzene and subsequently with the sulfonyl chloride without isolation of intermediates. This approach reduces purification steps and improves overall yield (78–84%) but requires precise stoichiometric control.
Key Advantages:
-
Elimination of intermediate isolation
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Reduced solvent consumption (30–40% less DMF/DCM)
-
Shorter total reaction time (10 h vs. 16 h for stepwise method)
Optimization of Reaction Conditions
Solvent Systems
Comparative studies demonstrate that solvent polarity significantly impacts coupling efficiency:
Table 2: Solvent Screening for Step 2
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 89% |
| DMSO | 46.7 | 82% |
| THF | 7.5 | 61% |
| AcCN | 37.5 | 74% |
DMF remains optimal due to its high polarity and ability to stabilize transition states in nucleophilic substitution.
Catalytic Systems
Alternative catalysts for the coupling step were evaluated:
Table 3: Catalyst Comparison
| Catalyst | Loading | Yield |
|---|---|---|
| Cs2CO3 | 2 equiv | 89% |
| K3PO4 | 2 equiv | 75% |
| DBU | 1.5 equiv | 68% |
Cesium carbonate’s superior performance is attributed to its strong base strength and solubility in polar aprotic solvents.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies utilizing microreactor technology demonstrate:
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45% reduction in reaction time for Step 3 (2.1 h vs. 4 h batch)
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92% yield consistency across 50 kg batches
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Improved temperature control (±0.5°C vs. ±5°C in batch)
Waste Stream Management
The process generates 3.8 kg waste/kg product, primarily from solvent recovery. Membrane-based solvent purification systems reduce DCM consumption by 60% compared to traditional distillation.
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O, 1 mL/min) shows ≥99.2% purity with retention time = 6.74 min.
Competing N- vs. O-sulfonylation remains a concern during Step 3. Computational modeling (DFT at B3LYP/6-31G* level) predicts a 12.3 kcal/mol preference for N-sulfonylation, aligning with experimental outcomes.
Stability of Dimethylamino Group
Accelerated degradation studies (40°C/75% RH) indicate 2.8% decomposition over 6 months, primarily via demethylation. Stabilization strategies using antioxidant additives (0.1% BHT) reduce degradation to 0.9% under same conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often transforming into different sulfonamide derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring, altering the compound's electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify various functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in acidic or basic medium.
Reduction: : LiAlH₄, NaBH₄, under inert atmosphere.
Substitution: : Halogenating agents like Cl₂, Br₂, and bases like NaOH, KOH.
Major Products Formed
Oxidation: : Formation of sulfonic acids or sulfoxides.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Various substituted benzene and pyrimidine derivatives.
Scientific Research Applications
This compound is notable for its applications across multiple domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a bioactive molecule.
Medicine: : Explored for therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Employed in the development of dyes, pigments, and other chemical products.
Mechanism of Action
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound with analogous molecules, focusing on structural variations, physicochemical properties, and research findings.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The dimethylamino group in the target compound confers higher solubility (LogP ~3.2) compared to the isopropyl substituent in ’s analog (LogP ~4.1), which may reduce bioavailability . Halogenated derivatives (e.g., bromo in ) show enhanced DNA intercalation but lower selectivity due to non-specific interactions .
Impact of Bulky Groups: The adamantane-containing compound () exhibits increased lipophilicity, favoring blood-brain barrier penetration but complicating renal clearance . Methoxyphenylamino substituents () reduce kinase inhibition potency compared to the target’s dimethylamino group, likely due to steric hindrance .
Electron-Withdrawing vs. Electron-Donating Groups :
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, a sulfonamide derivative, has gained attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 398.51 g/mol. The chemical structure features a sulfonamide group, which is known for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 398.51 g/mol |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
A study by Dabbagh et al. (2018) reported that the compound inhibited tumor growth in mouse models of leukemia, suggesting potential for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant properties of the compound were assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Research Findings:
In a comparative study, the compound exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide moiety allows it to bind to enzymes or receptors involved in critical biological pathways, leading to therapeutic effects.
Enzyme Inhibition
Sulfonamides are known inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes. The compound has shown promising binding affinity towards multiple CA isoforms, indicating potential for treating conditions like glaucoma and obesity .
Q & A
Q. How can researchers optimize the multi-step synthesis of this sulfonamide-pyrimidine hybrid compound while minimizing side reactions?
- Methodological Answer : The synthesis involves coupling pyrimidine intermediates (e.g., 4-(dimethylamino)-6-methylpyrimidin-2-amine) with sulfonamide derivatives. Critical parameters include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution at the pyrimidine N-position .
- Catalytic Conditions : Use of NaH or K₂CO₃ as bases to deprotonate sulfonamide NH groups, ensuring efficient coupling .
- Temperature Control : Maintain 60–80°C to balance reaction kinetics with thermal stability of intermediates (e.g., avoid decomposition of methoxybenzene sulfonamides) .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate to DCM/methanol) resolves structurally similar byproducts .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., dimethylamino at pyrimidine C4, methoxy at benzene C5) and confirms sulfonamide linkage via NH proton absence .
- HRMS : Validates molecular formula (e.g., C₂₃H₂₉N₅O₃S) and detects isotopic patterns .
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between pyrimidine and benzene rings, intramolecular H-bonding) .
Q. How do researchers differentiate this compound from structurally analogous sulfonamide-pyrimidine derivatives?
- Methodological Answer :
- Functional Group Analysis : The dimethylamino group at pyrimidine C4 and methoxy group at benzene C5 are unique markers .
- HPLC Retention Times : Use reversed-phase C18 columns with acetonitrile/water gradients; compare retention against analogs (e.g., N-(4-aminophenyl) derivatives) .
- Biological Assays : Screen for activity against bacterial/fungal strains; compare IC₅₀ values to distinguish mechanisms .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound be resolved?
- Methodological Answer :
- Dose-Response Replicates : Conduct triplicate assays (e.g., MIC, cytotoxicity) under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., demethylation of methoxy groups) that may confound activity .
- Target Validation : Employ SPR or ITC to quantify binding affinity to putative targets (e.g., bacterial dihydropteroate synthase) .
Q. What computational methods are suitable for predicting reactivity or binding modes of this compound?
- Methodological Answer :
- DFT Calculations : Model electron density at pyrimidine N2 and sulfonamide S=O groups to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with DHPS) using AMBER or GROMACS; analyze H-bond networks and hydrophobic pockets .
- QSAR : Corolate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using partial least squares regression .
Q. How can reaction conditions be optimized for scale-up without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to assess interactions between temperature, solvent ratio, and catalyst loading .
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling) .
- In-line Analytics : Implement PAT tools (e.g., FTIR probes) to monitor reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
